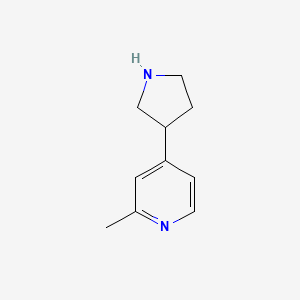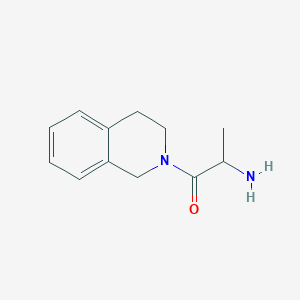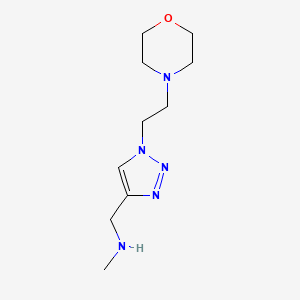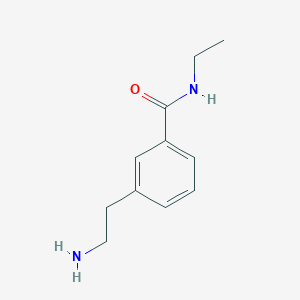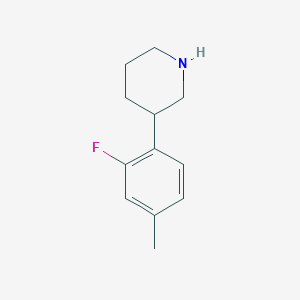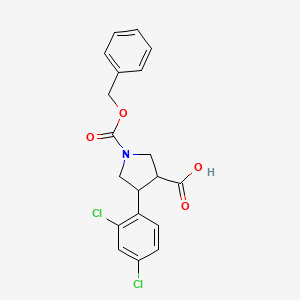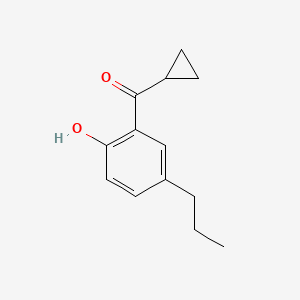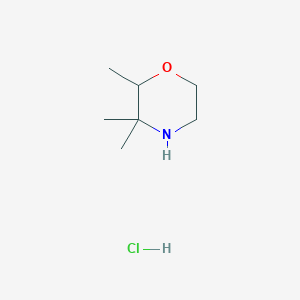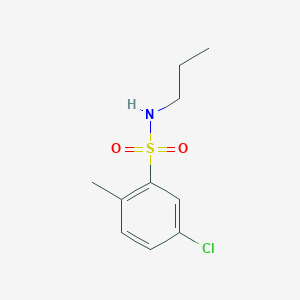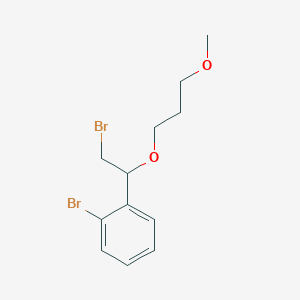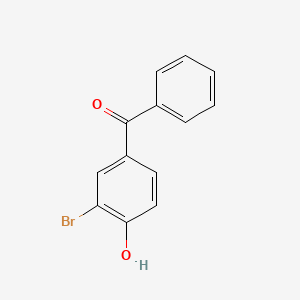
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of bromophenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion .
Another method involves the Fries rearrangement of bromophenyl benzoate. This reaction also utilizes aluminum chloride as a catalyst and is conducted under solvent-free conditions at temperatures ranging from 100°C to 140°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors and optimized reaction conditions can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted phenylmethanone derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.
(4-Bromo-2-hydroxyphenyl)(phenyl)methanone: Similar structure but with the bromine atom in a different position.
(4-Hydroxyphenyl)(phenyl)methanone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
89899-44-5 |
|---|---|
Molecular Formula |
C13H9BrO2 |
Molecular Weight |
277.11 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9BrO2/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
KJYWKZHXJFSDQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



